molecular formula C12H15NO4S B12583085 But-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate CAS No. 292639-11-3

But-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate

Cat. No.: B12583085
CAS No.: 292639-11-3
M. Wt: 269.32 g/mol
InChI Key: UVMHVTLGBDXYBT-UHFFFAOYSA-N
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Description

But-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a but-2-en-1-yl group attached to a carbamate moiety, which is further linked to a 4-methylbenzene-1-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate typically involves the reaction of but-2-en-1-ol with 4-methylbenzene-1-sulfonyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

But-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in various carbamate derivatives.

Scientific Research Applications

But-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies related to enzyme inhibition and protein modification.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of But-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate moiety can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. The sulfonyl group may also participate in non-covalent interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]oct-2-en-1-yl 4-methylbenzene-1-sulfonate: This compound shares a similar sulfonyl group but differs in the structure of the attached hydrocarbon moiety.

    Cyclohex-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate: Another related compound with a cyclohexene ring instead of the but-2-en-1-yl group.

Uniqueness

But-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both the but-2-en-1-yl and 4-methylbenzene-1-sulfonyl groups allows for versatile chemical modifications and interactions with biological targets.

Properties

CAS No.

292639-11-3

Molecular Formula

C12H15NO4S

Molecular Weight

269.32 g/mol

IUPAC Name

but-2-enyl N-(4-methylphenyl)sulfonylcarbamate

InChI

InChI=1S/C12H15NO4S/c1-3-4-9-17-12(14)13-18(15,16)11-7-5-10(2)6-8-11/h3-8H,9H2,1-2H3,(H,13,14)

InChI Key

UVMHVTLGBDXYBT-UHFFFAOYSA-N

Canonical SMILES

CC=CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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